Product packaging for Bis(2-aminoethylsulfanyl)methanone(Cat. No.:CAS No. 13889-99-1)

Bis(2-aminoethylsulfanyl)methanone

Cat. No.: B14716295
CAS No.: 13889-99-1
M. Wt: 180.3 g/mol
InChI Key: XQMKAHQHYXGXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Features and Chemical Classification within Thioether Compounds

Bis(2-aminoethylsulfanyl)methanone, with the chemical formula C₅H₁₂N₂OS₂, is a polyfunctional molecule that can be classified as a thioether, an amine, and a ketone. The core of the molecule is a methanone (B1245722) (or ketone) functional group (C=O), which is bonded to the sulfur atoms of two 2-aminoethylthio substituents. This arrangement makes it a symmetrical dialkyl thioether ketone.

The thioether functional group (R-S-R') is analogous to an ether (R-O-R'), with sulfur replacing the oxygen atom. wikipedia.org This substitution imparts distinct properties. Thioethers, also known as sulfides, generally have lower volatility and higher melting points compared to their ether counterparts. wikipedia.org The C-S-C bond angle in thioethers is typically around 99°, which is smaller than the C-O-C angle in ethers. wikipedia.org

The presence of two primary amine (-NH₂) groups, one at the terminus of each ethyl chain, introduces basicity and nucleophilicity to the molecule. These amino groups can participate in a wide range of chemical reactions, including salt formation, acylation, and alkylation.

The combination of these functional groups—ketone, thioether, and amine—in a single molecule suggests the potential for complex intramolecular interactions and a diverse range of chemical reactivity. The molecule possesses both Lewis basic sites (the nitrogen and sulfur atoms) and a Lewis acidic site (the carbonyl carbon), making it a candidate for interesting coordination chemistry and catalysis.

Table 1: Key Structural and Chemical Properties of this compound and Related Functional Groups

PropertyThis compound (Predicted)Thioether (General)Amine (Primary, General)Ketone (General)
Key Functional Group -S-CH₂-C(O)-CH₂-S-, -NH₂R-S-R'R-NH₂R-C(O)-R'
Hybridization of S/N/O sp³ (S), sp³ (N), sp² (O)sp³sp³sp²
Bond Angle C-S-C ≈ 99°C-S-C ≈ 99°C-N-H ≈ 107°C-C(O)-C ≈ 120°
Key Reactivity Nucleophilic S and N, Electrophilic C=ONucleophilic at sulfurNucleophilic and basic at nitrogenElectrophilic at carbonyl carbon

Significance in Contemporary Organic Synthesis and Materials Science

While direct applications of this compound have not been reported, the unique combination of functional groups suggests significant potential in several areas of modern chemistry.

In organic synthesis , molecules containing both amino and thioether moieties are valuable building blocks. The differential reactivity of the amine and thioether groups can be exploited for selective functionalization. For instance, the amine can be selectively protected while the thioether is oxidized, or vice versa, allowing for stepwise synthetic transformations. The presence of a central ketone offers another site for chemical modification, such as reduction to a secondary alcohol or conversion to an imine. Compounds with similar functionalities, known as aminothioethers, are utilized in the synthesis of heterocyclic compounds like 1,4-thiazepanes through gold-catalyzed cyclizations. researchgate.net

In materials science , polyamino and polythioether compounds are of great interest as ligands for the formation of coordination polymers and metal-organic frameworks (MOFs). The "soft" nature of the sulfur donors in thioethers makes them particularly effective at coordinating with "soft" metal ions like copper(I), silver(I), and palladium(II). nih.govwikipedia.org The presence of two amino groups and two thioether linkages in this compound would allow it to act as a tetradentate ligand, potentially forming stable complexes with a variety of metal centers. Such complexes could have applications in catalysis, sensing, and gas storage. For example, polymeric ligands containing sulfur-based amino acids have been explored for targeting specific transporters in cancer cells. nih.gov

The combination of amine and thioether groups can also impart specific properties to polymers. For instance, thioether linkages can improve the refractive index and thermal stability of polymers, while amino groups can enhance adhesion and provide sites for cross-linking or further functionalization.

Historical Context of Related Polyamino/Thioether-Containing Chemical Entities

The chemistry of thioethers has a long history, with early methods for their synthesis dating back to adaptations of the Williamson ether synthesis, which involves the reaction of a thiolate with an alkyl halide. google.com Pioneering work on metal-catalyzed C–S cross-coupling reactions of aryl halides and thiols was published in the late 1970s, a method now known as the Migita coupling. thieme-connect.com The Ullmann condensation, traditionally used for forming carbon-oxygen bonds, was also adapted for the synthesis of thioethers using copper catalysts at high temperatures. thieme-connect.com

The development of polyamino ligands, such as ethylenediamine (B42938) and its derivatives, was a cornerstone of coordination chemistry in the 20th century, largely due to the pioneering work of Alfred Werner. These ligands were crucial in understanding the stereochemistry and isomerism of metal complexes.

The merging of these two fields, leading to polyamino/polythioether ligands, is a more recent development. The motivation for creating these hybrid ligands was to combine the strong coordinating ability of amines with the unique electronic properties of thioethers. These "soft" donor ligands have proven valuable for stabilizing unusual oxidation states of metal ions and for modeling the active sites of metalloenzymes. nih.gov The synthesis of thioether-ketones and their derivatives has been explored as promising 'soft' ligands for stabilizing reduced oxidation states of metal ions. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2OS2 B14716295 Bis(2-aminoethylsulfanyl)methanone CAS No. 13889-99-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13889-99-1

Molecular Formula

C5H12N2OS2

Molecular Weight

180.3 g/mol

IUPAC Name

bis(2-aminoethylsulfanyl)methanone

InChI

InChI=1S/C5H12N2OS2/c6-1-3-9-5(8)10-4-2-7/h1-4,6-7H2

InChI Key

XQMKAHQHYXGXGX-UHFFFAOYSA-N

Canonical SMILES

C(CSC(=O)SCCN)N

Origin of Product

United States

Synthetic Methodologies for Bis 2 Aminoethylsulfanyl Methanone

Direct Synthesis Approaches

Direct synthesis strategies focus on the straightforward reaction between a cysteamine (B1669678) derivative and a suitable C1 electrophile to form the S-C(O)-S core structure.

The most direct route to Bis(2-aminoethylsulfanyl)methanone involves the acylation of the thiol group of cysteamine. Due to the high reactivity of phosgene (B1210022) and its analogues with amines, the amino group of cysteamine must first be protected to prevent the formation of urea (B33335) byproducts. nih.govnih.gov Following protection, two equivalents of the N-protected cysteamine are reacted with a phosgene equivalent.

Commonly used acylating agents for this transformation include:

Phosgene (COCl₂) : A highly reactive and toxic gas that readily reacts with thiols. wikipedia.org Its use requires specialized equipment and handling procedures.

Triphosgene (B27547) (bis(trichloromethyl) carbonate) : A solid, safer alternative to phosgene that generates phosgene in situ.

1,1'-Carbonyldiimidazole (CDI) : A mild and efficient coupling reagent used for forming ester, amide, and thioester bonds. nih.govresearchgate.netrsc.org It reacts with thiols to form the corresponding dithiocarbonate under ambient temperature conditions. rsc.org

The general synthetic sequence is as follows:

Protection: The amino group of cysteamine is protected using standard protecting groups (e.g., Boc, Cbz).

Acylation: Two equivalents of the N-protected cysteamine are reacted with one equivalent of the acylating agent (e.g., CDI) in a suitable solvent.

Deprotection: The protecting groups are removed under appropriate conditions to yield the final product.

Acylating AgentDescriptionTypical Conditions
Phosgene (COCl₂)Highly reactive gas, effective but hazardous.Reaction with N-protected cysteamine in an inert solvent with a non-nucleophilic base at low temperatures.
TriphosgeneSolid, crystalline source of phosgene, safer to handle.Used in stoichiometric amounts in the presence of a base like triethylamine (B128534) or pyridine.
1,1'-Carbonyldiimidazole (CDI)Mild, selective reagent for thioesterification. rsc.orgReaction proceeds at ambient temperature in solvents like THF or DMF. rsc.org

Alternative direct methods can provide access to the target molecule or its close analogues. One such pathway involves the use of 1,1'-Thiocarbonyldiimidazole (TCDI), a sulfur analogue of CDI. wikipedia.org TCDI is a safer alternative to the highly toxic thiophosgene and is used in the synthesis of thioamides and thiocarbamates. wikipedia.orgmoltuslab.com Reacting TCDI with N-protected cysteamine would yield the thiocarbonyl analogue of the target compound, S,S'-bis(2-aminoethyl) dithiocarbonate. Subsequent oxidation of the thiocarbonyl (C=S) group to a carbonyl (C=O) could potentially yield the desired product, although this adds a step to the synthesis.

Another widely used method for synthesizing related sulfur-containing compounds is the reaction of amines with carbon disulfide (CS₂). organic-chemistry.orgorganic-chemistry.org This approach typically yields dithiocarbamates, which can then be used to form thioureas. beilstein-journals.org While this method is efficient for creating compounds with a C=S core, it does not directly produce the methanone (B1245722) (C=O) structure of this compound. organic-chemistry.org

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. nih.gov

The Ugi four-component reaction (U-4CR) is a well-known MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative, or a peptidomimetic. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate anion. mdpi.com The resulting intermediate undergoes a Mumm rearrangement to form the stable bis-amide product. wikipedia.org

The direct synthesis of this compound via the classic Ugi reaction is not feasible, as the dithiocarbonate backbone is not consistent with the typical Ugi product scaffold. However, bifunctional starting materials, such as α-amino acids, can be used in Ugi-type reactions to create diverse structures. mdpi.com A hypothetical Ugi-like reaction involving a thiol-containing component could potentially lead to a precursor that might be converted to the target compound in subsequent steps, but a direct one-pot synthesis is not described in standard protocols.

While the Ugi reaction may not be directly applicable, other MCRs are well-suited for generating libraries of related sulfur-containing compounds, particularly thioureas. For instance, an efficient three-component, chromatography-free reaction has been developed for the synthesis of thioureas from isocyanides, amines, and elemental sulfur in water. nih.gov This method provides a green and straightforward route to a wide range of thiourea (B124793) derivatives. nih.gov Such protocols are valuable for creating structural analogues of this compound where the central carbonyl group is replaced by a thiocarbonyl group.

Reaction NameComponentsTypical ProductRelevance
Ugi ReactionAldehyde, Amine, Carboxylic Acid, Isocyanideα-Aminoacyl AmideNot directly applicable for the target structure. wikipedia.orgorganic-chemistry.org
Thiourea Synthesis MCRIsocyanide, Amine, Elemental SulfurSubstituted ThioureaGenerates structural analogues with a C=S core. nih.gov

Reductive Synthesis Strategies

Reductive synthesis strategies involve a reduction as a key step in the formation of the final product. For this compound, this would likely involve the synthesis of a precursor molecule containing functional groups that can be reduced to the required amino groups. This approach avoids the need for protecting groups by introducing the amine functionality at the final stage of the synthesis.

A plausible reductive pathway would be:

Starting Material: Utilize a thiol that already contains a precursor to the amino group, such as 2-nitroethanethiol.

Dithiocarbonate Formation: React two equivalents of 2-nitroethanethiol with a phosgene equivalent like CDI to form S,S'-bis(2-nitroethyl) dithiocarbonate.

Reduction: Reduce the two nitro groups to primary amino groups. This reduction can be achieved using various standard reagents, such as:

Catalytic hydrogenation (e.g., H₂ over a palladium or platinum catalyst).

Metal-acid systems (e.g., tin chloride in hydrochloric acid).

This strategy circumvents the protection-deprotection sequence of the direct synthesis approach and represents a viable alternative route to the target compound. This type of reaction, where a carbonyl is converted to an amine via an intermediate, is broadly classified under reductive amination techniques, which are valued for their efficiency. wikipedia.orgmasterorganicchemistry.com

Reduction of Thioesters and Related Precursors

The synthesis of this compound through the reduction of thioester precursors represents a plausible, though not widely documented, synthetic route. This methodology hinges on the preparation of a suitable bis-thioester compound, which is subsequently reduced to yield the target diamine structure. The conversion of thioesters to other functional groups is a known transformation in organic synthesis. For instance, the reduction of α-amino thioesters to α-amino aldehydes using reagents like triethylsilane and a palladium-on-carbon catalyst has been described, demonstrating the feasibility of reducing the thioester moiety without affecting other parts of the molecule organic-chemistry.org.

A hypothetical synthetic pathway could involve the acylation of a protected aminoethanethiol, followed by the formation of a central carbonyl group and subsequent reduction of the thioester linkages. The choice of reducing agent is critical to ensure the selective reduction of the thioester group while preserving the carbonyl (methanone) core.

Table 1: Potential Precursors and Reducing Agents for Thioester Route

Precursor Structure Potential Reducing Agent Target Functional Group Transformation
Di-thioester of Carbonic Acid Lithium aluminum hydride (LiAlH₄) Thioester to primary amine
S,S'-diethyl dithiocarbonate Sodium borohydride (NaBH₄) / Lewis Acid Thioester to amine

Desulfurization of thioesters is another related transformation, although it typically leads to the formation of esters or anhydrides rather than amines. For example, mercury salts have been used to convert thioesters into anhydrides, where the mercury salt acts as both a sulfur acceptor and an oxygen source researchgate.net. This highlights the reactivity of the thioester group, which can be manipulated depending on the chosen reagents and reaction conditions.

Electrochemical Synthesis Pathways for Analogs

Electrochemical methods offer green and efficient alternatives for synthesizing complex organic molecules and their analogs. These techniques can often be performed under mild conditions without the need for harsh chemical reagents. For analogs of this compound, electrochemical synthesis can be envisioned for the formation of key structural motifs, particularly those involving sulfur-sulfur or carbon-sulfur bonds.

Electrochemical oxidation of thiol-containing precursors is a well-established method for forming disulfide bonds. For instance, the electrooxidation of 4-morpholinoaniline in the presence of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole has been used to synthesize new disulfide compounds researchgate.net. This process involves the generation of a reactive intermediate (p-quinonediimine) that participates in a Michael-type addition, ultimately leading to disulfide bond formation researchgate.net. Such a strategy could be adapted to synthesize disulfide-bridged analogs.

Furthermore, electrochemical methods can facilitate the synthesis of gem-bis(sulfenyl)enamines from vinyl azides and thiols. This reaction proceeds in an undivided electrochemical cell and utilizes NH₄I as both a supporting electrolyte and a redox catalyst, yielding products with two sulfur substituents attached to the same carbon atom researchgate.net. The electrochemical synthesis of S-oxide metabolites of phenothiazine-containing drugs has also been demonstrated, showcasing the ability of electrochemistry to perform selective oxidations on sulfur atoms within complex molecules mdpi.com.

Table 2: Electrochemical Approaches for Synthesizing Analogs

Electrochemical Method Precursors Potential Analog Structure Key Bond Formation
Anodic Oxidation Amino-thiols Disulfide-bridged ureas S-S bond
Electro-oxidative Coupling Vinyl azides, Thiols gem-Bis(sulfenyl)enamines C-S bond

Green Chemistry Considerations in Synthesis

Utilization of Deep Eutectic Solvents (DES) and Solvent-Free Conditions

Deep Eutectic Solvents (DESs) are emerging as a class of green solvents with significant potential in organic synthesis. DESs are mixtures of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which form a eutectic mixture with a melting point significantly lower than that of the individual components mdpi.com. Common examples include mixtures of choline chloride (HBA) with urea, glycerol, or carboxylic acids (HBDs) mdpi.commdpi.com. These solvents are attractive due to their low cost, low toxicity, biodegradability, and simple preparation mdpi.commdpi.com. The synthesis of DESs typically involves gently heating and stirring the HBA and HBD components until a homogeneous liquid is formed mdpi.commdpi.com. For the synthesis of this compound, a DES could serve as the reaction medium, potentially enhancing reaction rates and simplifying product isolation. For instance, monoethanolamine-based DESs have been synthesized and characterized, demonstrating their potential utility in various chemical applications um.edu.myelsevierpure.com.

Solvent-Free Conditions represent another key principle of green chemistry, aiming to reduce or eliminate the use of volatile organic compounds. Reactions are typically carried out by grinding solid reactants together, sometimes with a solid support, or by heating a mixture of reactants in the absence of a solvent. This approach minimizes waste, reduces environmental impact, and can lead to shorter reaction times and higher yields. An efficient solvent-free, one-pot synthesis of 2-thioxo-1,3-thiazinane-4-one derivatives has been reported, proceeding at room temperature within 15 minutes by reacting primary amines, carbon disulfide, and acryloyl chloride without any catalyst researchgate.net. Similarly, a green, solvent-free technique using a reusable solid acid catalyst has been developed for the synthesis of bis(indolyl)methanes, offering excellent yields in a short time frame rsc.org.

Table 3: Comparison of Green Synthesis Conditions

Feature Deep Eutectic Solvents (DES) Solvent-Free Conditions
Principle Use of a biodegradable, low-toxicity eutectic mixture as a solvent. Elimination of solvent from the reaction.
Advantages Can dissolve a wide range of reactants, potentially enhances reaction rates, recyclable. Reduces waste, simplifies purification, lowers costs, often shorter reaction times.
Example Components/Method Choline Chloride/Urea, Choline Chloride/Ethylene Glycol researchgate.net. Grinding of solid reactants, neat heating of liquid reactants.

| Applicability | Suitable for reactions where reactants have poor solubility in common solvents. | Best for reactions involving solid or high-boiling liquid reactants. |

Microwave-Assisted and Catalyst-Free Synthetic Methodologies

Microwave-Assisted Synthesis has become a powerful tool in green chemistry, significantly accelerating a wide range of organic reactions. clockss.orgnih.gov Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to dramatic reductions in reaction times (from hours to minutes), increased product yields, and improved purity compared to conventional heating methods researchgate.netorganic-chemistry.orgscispace.com. The synthesis of various heterocyclic compounds, including 2-aminothiophenes and quinolinones, has been successfully achieved using microwave assistance, often with simplified work-up procedures. clockss.orgnih.govorganic-chemistry.org This technology is particularly beneficial for multi-component reactions, enabling the efficient construction of complex molecules in a single step nih.gov.

Catalyst-Free Synthetic Methodologies offer another avenue for greener chemical processes by avoiding the use of, often expensive and toxic, metal catalysts. These methods simplify reaction procedures and purification, as the need to remove catalyst residues is eliminated. An efficient and catalyst-free methodology has been developed for the reductive cyclization of disulfides using BH₃NH₃ as a reductant and CO₂ as a C1 source to produce 2-unsubstituted benzothiazole derivatives semanticscholar.org. This demonstrates that complex transformations can be achieved under mild conditions without a catalyst. Similarly, transition metal-free protocols have been developed for the synthesis of other heterocyclic systems like 3-acylquinolines mdpi.com. The development of such catalyst-free routes is highly desirable as it aligns with the principles of atom economy and waste reduction.

Table 4: Comparison of Microwave-Assisted vs. Conventional Synthesis of Tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones

Method Time Power/Temperature Yield Reference
Conventional Heating 90 min Reflux ~70% nih.gov

Reactivity and Reaction Mechanisms of Bis 2 Aminoethylsulfanyl Methanone

Nucleophilic Reactivity Profiles

The presence of primary amino groups and sulfur atoms makes bis(2-aminoethylsulfanyl)methanone a potent nucleophile, capable of participating in a variety of reactions.

Amino Group Functionalization via Nucleophilic Substitution Reactions

The primary amino groups are expected to readily undergo nucleophilic substitution reactions with a variety of electrophiles. This allows for the straightforward introduction of a wide range of substituents, modifying the compound's physical and chemical properties. Common electrophiles for such reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

For instance, the reaction with alkyl halides would lead to secondary or tertiary amines, while reaction with acyl chlorides would yield amides. These transformations are fundamental in synthetic organic chemistry for building more complex molecular architectures.

Reactivity at Sulfur Centers and Thioether Bond Transformations

The sulfur atoms in the thioether linkages also possess nucleophilic character. They can react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. These salts can then undergo further transformations, such as elimination or substitution reactions.

Furthermore, the thioether bonds can be susceptible to cleavage under specific conditions, such as with strong reducing agents or in the presence of certain metal catalysts. This reactivity can be exploited to generate thiols or other sulfur-containing compounds.

Carbonyl Group Chemistry

The carbonyl group in this compound is a key site for a variety of chemical transformations, particularly condensation reactions.

Condensation Reactions Leading to Thioamides and Other Derivatives

In its isomeric form, N,N'-bis(2-aminoethyl)thiourea, the thiocarbonyl group is analogous to the carbonyl group in this compound. Thioureas are known to undergo condensation reactions with dicarbonyl compounds to form heterocyclic structures. wikipedia.org For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrimidine (B1678525) derivatives. wikipedia.org This type of reactivity is crucial in the synthesis of various biologically active molecules. mdpi.com

The general mechanism involves the initial nucleophilic attack of the amino group on one of the carbonyls, followed by an intramolecular condensation and dehydration to form the heterocyclic ring.

ReactantProduct TypeSignificance
β-Dicarbonyl CompoundsPyrimidine derivativesAccess to a class of compounds with diverse biological activities. wikipedia.orgmdpi.com
α-Halo KetonesThiazole derivativesFormation of another important class of heterocyclic compounds.

Exploration of Additional Carbonyl Transformations

The carbonyl group can also be targeted for reduction to a methylene (B1212753) group or a hydroxyl group using appropriate reducing agents. Grignard reagents or other organometallic compounds could add to the carbonyl carbon, leading to the formation of tertiary alcohols. These transformations would further expand the synthetic utility of this scaffold.

Electrophilic Reaction Pathways

While the primary reactivity of this compound is nucleophilic, under certain conditions, it can also exhibit electrophilic character. For example, after activation of the carbonyl group with a Lewis acid, it can become more susceptible to attack by strong nucleophiles.

Coupling and Cross-Linking Reactions

The presence of highly reactive primary amine groups and adaptable thioether linkages enables this compound to undergo various coupling and cross-linking reactions. These reactions are fundamental in modifying the core structure or linking multiple molecules to create larger, more complex chemical architectures.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. libretexts.orgyoutube.com While this compound itself is not a direct substrate for Suzuki coupling, its structure can be readily modified to incorporate the necessary functionalities. For instance, the primary amine groups could be converted into aryl halides through reactions like the Sandmeyer reaction, creating a suitable methanone (B1245722) derivative for cross-coupling.

The general mechanism for Suzuki coupling involves three key steps:

Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halide bond of the methanone derivative, forming a Pd(II) complex. libretexts.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium complex. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Recent advancements have expanded the scope of Suzuki coupling to include even the activation of unstrained C-C bonds in simple ketones, showcasing the versatility of this reaction for creating functionalized aromatic ketones. nih.govnih.govacs.org This suggests that derivatives of this compound, such as those where the amino groups are replaced with haloaryl moieties, could be effectively used in Suzuki reactions to synthesize complex diarylmethanone structures. nih.gov

Illustrative Data for Suzuki Coupling of a Hypothetical Methanone Derivative

The following table presents hypothetical research findings for the Suzuki coupling of a conceptual derivative, Bis(4-bromophenylsulfanyl)methanone, with Phenylboronic acid. This illustrates the typical parameters and outcomes for such a reaction.

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292
2Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃1,4-Dioxane901688
3PdCl₂(dppf) (3)-K₂CO₃DMF1101275
4Pd(PPh₃)₄ (5)-Na₂CO₃THF/H₂O802485

This table is for illustrative purposes and does not represent actual experimental data for this compound.

The bifunctional nature of this compound, possessing two primary amine groups, makes it an ideal monomer for step-growth polymerization. fiveable.me This process involves the stepwise reaction between functional groups of monomers to form dimers, trimers, and eventually long polymer chains. fiveable.me The presence of thioether linkages can also influence the properties of the resulting polymers, potentially enhancing solubility and thermal stability. hsu.ac.ir

Polyamide and Polyurea Synthesis: this compound can react with dicarboxylic acids or their more reactive derivatives, like diacyl chlorides, to form polyamides. Similarly, its reaction with diisocyanates yields polyureas. nih.govgavinpublishers.com These polymerization reactions proceed via nucleophilic substitution at the amine groups, forming amide or urea (B33335) linkages that constitute the polymer backbone. The resulting polymers combine the characteristics of traditional polyamides or polyureas with the added functionality of the thioether groups. researchgate.net

Polyamide Formation: (H₂N-R-NH₂) + (ClOC-R'-COCl) → [-HN-R-NH-CO-R'-CO-]n + 2n HCl

Polyurea Formation: (H₂N-R-NH₂) + (OCN-R'-NCO) → [-HN-R-NH-CO-NH-R'-NH-CO-]n

Recent research has focused on developing greener methods for these polymerizations, such as the direct dehydrogenative coupling of diamines with diols or methanol (B129727) to produce polyamides and polyureas, respectively, with only benign byproducts like hydrogen gas. exlibrisgroup.comresearchgate.netst-andrews.ac.uk

Cross-Linking and Network Formation: The thioether groups within the polymer chains derived from this compound can act as sites for cross-linking. For example, oxidation of the thioethers to sulfoxides or sulfones can alter chain interactions and material properties. Alternatively, the thiol-ene reaction, a click chemistry process, allows for the efficient formation of thioether linkages and can be used to create highly cross-linked networks under mild, often photoinitiated, conditions. nih.govnih.govacs.org This approach is analogous to how disulfide bonds can be used to create reversible cross-links in hydrogel networks.

Illustrative Data for Polyamide Synthesis

This table shows hypothetical data for the solution polymerization of this compound with a generic diacyl chloride (e.g., Adipoyl chloride), demonstrating the influence of reaction conditions on polymer properties.

EntryMonomer Conc. (M)Temp (°C)Time (h)Mn (kDa)PDI (Đ)
10.1252415.22.1
20.5252428.51.9
30.5501235.81.8
41.0501242.11.7

Mₙ = Number-average molecular weight; PDI = Polydispersity Index. This table is for illustrative purposes and does not represent actual experimental data.

Theoretical and Computational Investigations of Bis 2 Aminoethylsulfanyl Methanone

Molecular Dynamics and Conformational Analysis

Searches for molecular dynamics (MD) simulations and conformational analyses of Bis(2-aminoethylsulfanyl)methanone have not yielded any specific results. MD simulations are used to study the dynamic behavior of molecules over time, providing information on their conformational flexibility, interactions with solvents, and thermodynamic properties. rsc.orgnih.gov Conformational analysis would identify the most stable three-dimensional structures of the molecule, which is crucial for understanding its biological activity and physical properties. The lack of such studies means that the conformational landscape of this compound is currently unexplored.

Spectroscopic Property Prediction and Experimental Validation

There is no evidence of published research on the computational prediction of spectroscopic properties (such as IR, NMR, or UV-Vis spectra) for this compound, nor any subsequent comparison with experimental data. Theoretical calculations of spectra can aid in the interpretation of experimental results and confirm the structure of a synthesized compound. mdpi.com The absence of this information indicates a gap in the comprehensive characterization of this molecule.

Computational Design and Virtual Screening of Novel Derivatives

No studies have been found that focus on the computational design or virtual screening of novel derivatives of this compound. These in silico techniques are often employed in drug discovery and materials science to identify new compounds with enhanced properties or specific biological activities. mdpi.comnih.gov The potential for modifying the structure of this compound to create new functional molecules has not yet been explored through computational methods, according to available literature.

Coordination Chemistry of Bis 2 Aminoethylsulfanyl Methanone and Its Analogs

Ligand Design Principles and Chelating Properties

Bis(2-aminoethylsulfanyl)methanone possesses two primary amine (-NH2) groups and two thioether (-S-) groups, making it a potential tetradentate ligand. libretexts.orgncert.nic.in The nitrogen atoms of the primary amines act as hard Lewis bases, readily coordinating to a variety of transition metal ions. mdpi.comresearchgate.net The sulfur atoms of the thioether moieties are classified as soft Lewis bases, exhibiting a strong affinity for soft metal ions. wikipedia.orgwikipedia.org This dual nature allows for versatile coordination behavior.

The presence of both hard and soft donor atoms in the same molecule can lead to selective complexation. For instance, ligands with N,S donor sets are known to form stable complexes with transition metals like copper, where the metal ion can adapt its coordination geometry to satisfy the electronic requirements of both donor types. rsc.orgresearchgate.net The thioether groups, being less basic than thiols, are generally considered weaker donors than thiolates but are still effective for coordinating to soft metal ions. wikipedia.orgnih.gov The combination of amine and thioether donors can lead to the formation of stable five- or six-membered chelate rings upon coordination to a metal center, a phenomenon known as the chelate effect which enhances the thermodynamic stability of the resulting complex. libretexts.orgncert.nic.in

Research on analogous N,S-donor ligands has demonstrated their ability to act as multidentate chelators. For example, ligands containing N,N-bis(2-aminoethyl)ethane-1,2-diamine (tren) have been shown to offer coordination flexibility, providing multiple coordination sites for metal ions. nih.gov Similarly, thioether-functionalized silylamido ligands have been successfully used to synthesize dinuclear copper(I) complexes. d-nb.inforesearchgate.net The activity of ligands like thiosemicarbazones, which also contain N,S donor atoms, is often enhanced upon complexation with transition metals. tandfonline.com

The fundamental structure of this compound serves as a building block for more complex ligand architectures. By modifying the backbone or the terminal functional groups, it is possible to design ligands with higher denticity, altered flexibility, and different spatial arrangements of donor atoms. This modular approach allows for the synthesis of ligands tailored for specific metal ions or for the construction of polynuclear metal complexes. nih.govnih.gov

For instance, the principles of ligand design can be extended to create macrocyclic ligands incorporating thioether and amine functionalities. Thiacrown ethers, the sulfur analogs of crown ethers, are known to form stable complexes with a variety of metal ions. wikipedia.org The incorporation of amine groups into such macrocycles can further enhance their coordinating ability and selectivity.

Another strategy involves the use of bridging units to link two or more this compound-like fragments, leading to the formation of ligands capable of binding multiple metal centers. This approach is crucial for the development of catalysts and magnetic materials. The synthesis of multidentate ligands with variable N-donors has been shown to be a viable route to tri- and tetracopper(I) complexes. nih.gov

Synthesis of Metal Complexes

The synthesis of metal complexes with N,S-donor ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The nature of the resulting complex can be influenced by factors such as the metal-to-ligand ratio, the counter-ion of the metal salt, and the reaction conditions.

Copper, with its accessible Cu(I) and Cu(II) oxidation states and variable coordination geometries, is a prime candidate for complexation with ligands like this compound. The soft thioether donors are expected to stabilize the Cu(I) state, while the harder amine donors can readily coordinate to Cu(II).

Studies on copper complexes with related N,S-donor ligands provide insight into the expected coordination behavior. For example, copper complexes with quadridentate bis(pyrazolyl)thioether amine ligands have been synthesized and structurally characterized, revealing both square-pyramidal and trigonal-bipyramidal geometries. rsc.org In some cases, the thioether sulfur can act as a bridging ligand, leading to the formation of polynuclear copper clusters. d-nb.info The synthesis of copper(I) thiolate complexes has been shown to be relevant in the context of catalytic thioetherification reactions. nih.gov

The redox properties of copper complexes with thioether-based ligands are of significant interest. The coordination of thioether sulfur atoms can influence the Cu(II)/Cu(I) redox potential, which is a key parameter in the function of some copper-containing proteins. researchgate.netacs.org

Table 1: Examples of Copper Complexes with N,S-Donor Ligands

Ligand Copper Complex Coordination Geometry Reference
Bis2-(3′,5′-dimethylpyrazolyl)ethylamine (bdma) [CuCl(bdma)]Cl·2H₂O Square-pyramidal rsc.org
Me₂Si(NH-C₆H₄-2-SPh)₂ [Cu₂{Me₂Si(NC₆H₄-2-SPh)₂}(PMe₃)₂] Distorted trigonal-planar d-nb.info
Tris(2-aminoethyl)amine (tren) [Cu(tren)(S₂O₃)] Trigonal bipyramidal nih.gov
1,2-di(o-aminophenylthio)ethane (H₂DAPTE) [Cu(DAPTE)] Not specified ias.ac.in

While transition metals are a primary focus, N,S-donor ligands can also coordinate to main group and f-block elements. Main group metal ions, depending on their hardness, will show varying affinities for the N and S donors. Softer main group ions like Pb(II) and Hg(II) are expected to form strong interactions with the thioether sulfur atoms. researchgate.netnih.gov The synthesis of complexes with main group elements has been reported for various bidentate ligands. acs.org

The coordination chemistry of lanthanides is dominated by electrostatic interactions, and they are considered hard metal ions. wikipedia.org Consequently, they typically show a preference for hard donor atoms like oxygen and, to a lesser extent, nitrogen. wikipedia.orgacs.org While coordination to the amine groups of this compound is plausible, the interaction with the soft thioether sulfur would likely be weak. rsc.org However, the chelate effect could still promote complex formation. The synthesis of lanthanide complexes often involves Schiff base ligands derived from components that can provide suitable donor atoms. chemmethod.com The large ionic radii of lanthanide ions can accommodate high coordination numbers, often ranging from 8 to 12. chemmethod.com

For actinides, which also have large ionic radii and a preference for hard donors, the coordination behavior would be expected to be similar to that of the lanthanides. acs.org

Structural Elucidation of Coordination Compounds

For copper complexes with N,S-donor ligands, a variety of coordination geometries have been observed. For example, a copper(II) complex with a tripodal N₄ ligand, tris(1H-benzimidazol-2-ylmethyl)amine, adopts a trigonal-bipyramidal structure. tandfonline.com In another instance, a copper(II) complex with a thioether-oxime ligand was found to have a square-pyramidal geometry. acs.org The structure of a copper(II) complex with 2-amino-5-ethylthio-1,3,4-thiadiazole revealed a distorted octahedral geometry. nih.govresearchgate.net

The structural analysis of these complexes often reveals the flexibility of the ligand in adapting to the preferred coordination environment of the metal ion. Bond distances and angles provide valuable information about the strength of the metal-ligand interactions. For instance, the Cu-N and Cu-S bond lengths can be used to infer the relative donor strengths of the amine and thioether groups in a particular complex.

Table 2: Structural Data for a Related Copper(II) Complex

Compound Cu(picolinate)₂(perchlorate)₂₂
Crystal System Triclinic
Space Group P-1
Cu(II) Coordination Geometry Axially elongated octahedral
Equatorial Plane Two nitrogen atoms and two carboxylate oxygen atoms from picolinate (B1231196) ligands
Axial Positions Two perchlorate (B79767) anions
Reference nih.gov

X-ray Crystallography Studies of Metal-Ligand Complexes

For instance, the crystal structure of a nickel(II) complex with thiourea (B124793), [Ni(CS(NH2)2)4]Cl2, reveals a distorted octahedral geometry around the nickel atom. The nickel center is coordinated to four thiourea molecules through their sulfur atoms and to two chloride ions. The bond lengths in this complex have been determined to be Ni-S = 2.462 ± 0.004 Å and Ni-Cl = 2.40 and 2.52 ± 0.02 Å. researchgate.net

In another example, the crystal structures of N,N′-bis[2-(dimethylamino)phenyl]thiourea and N,N′-bis[2-(diethylamino)phenyl]thiourea have been reported. nih.gov In these compounds, the thiourea backbone exhibits a C=S bond distance of approximately 1.69 Å and C–N bond distances ranging from 1.34 to 1.37 Å. nih.gov These values provide a reference for the expected bond parameters in metal complexes of this compound.

A cobalt(II) complex with 2-[2-[2-(1H-benzimidazol-2-yl)ethylsulfanyl]ethyl]-1H-benzimidazole, a ligand with a similar thioether and amine-containing backbone, demonstrates a tetrahedral coordination environment around the cobalt(II) atom. researchgate.net This highlights the flexibility of the coordination geometry that can be adopted by such ligands.

The following table summarizes selected crystallographic data for a Cobalt(II) complex with 2-[2-[2-(1H-benzimidazol-2-yl)ethylsulfanyl]ethyl]-1H-benzimidazole (tebb), which serves as a structural analog.

Parameter[Co(tebb)Cl₂]n·nCH₃OH[Co(tebb)Br₂]n·3/2nCH₃OH
Formula C₁₈H₂₀Cl₂CoN₄OC₁₈H₂₁Br₂CoN₄O₁.₅
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
a (Å) 10.123(2)10.270(2)
b (Å) 13.911(3)14.102(3)
c (Å) 13.921(3)13.847(3)
β (°) 97.47(3)97.23(3)
V (ų) 1944.3(7)1990.2(7)
Z 44
R-factor (%) 4.493.96
Data from researchgate.net

Advanced Spectroscopic Characterization of Metal-Ligand Interactions

Advanced spectroscopic techniques are indispensable for elucidating the nature of metal-ligand interactions in coordination complexes, providing information on electronic structure, bonding, and the local environment of the metal center.

X-ray Absorption Spectroscopy (XAS) , particularly Sulfur K-edge XAS, is a powerful tool for probing the covalent character of metal-sulfur bonds. Studies on homoleptic Zn²⁺, Ni²⁺, and Co²⁺ complexes with thiourea have demonstrated the utility of this technique. osti.gov The pre-edge features in the sulfur K-edge spectra provide a direct measure of the sulfur 3p character in the metal d-orbitals, quantifying the covalency of the M-S bond. For instance, the covalency of Ni²⁺–S(thiourea) and Co²⁺–S(thiourea) bonds has been determined to be at most 21% and 9%, respectively, based on the S 3p contributions per metal 3d electron hole. osti.gov

Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) Spectroscopy are particularly valuable for studying paramagnetic metal complexes, such as those of copper(II). These techniques provide detailed information about the electronic structure and the coordination environment of the metal ion. For instance, pulsed EPR and ENDOR studies on Cu(II)-histidine complexes have been used to determine the hyperfine couplings of protons in the ligand, which in turn provides insights into the coordination mode of the histidine molecule. specman4epr.com Similar approaches could be applied to Cu(II) complexes of this compound to elucidate the binding of the amino and thioether groups. High-field EPR can be particularly useful in resolving signals from different copper centers or in separating overlapping signals from other paramagnetic species. nih.gov

The following table presents a summary of the application of these advanced spectroscopic techniques to analogous systems.

Spectroscopic TechniqueMetal IonLigand SystemInformation Obtained
Sulfur K-edge XAS Ni²⁺, Co²⁺, Zn²⁺ThioureaCovalency of the metal-sulfur bond. osti.gov
Pulsed EPR/ENDOR Cu(II)HistidineHyperfine couplings, coordination mode of the ligand. specman4epr.com
High-Field EPR Cu(II)Cytochrome c oxidaseResolution of signals from different copper centers. nih.gov

Reactivity and Catalytic Applications of Metal Complexes

The reactivity of metal complexes is intrinsically linked to their electronic structure and coordination environment. This section explores the electron transfer properties and catalytic potential of metal complexes with this compound and its analogs.

Electron Transfer and Redox Chemistry within Coordination Spheres

The ability of metal complexes to participate in electron transfer reactions is fundamental to many biological and industrial processes. The redox behavior of metal complexes with thiourea-based ligands has been investigated using techniques such as cyclic voltammetry.

Studies on the reduction of a cobalt(III) complex, [Co(dmgH)₂(thu)₂]⁺ (where dmgH is dimethylglyoximate and thu is thiourea), by various reducing agents have provided insights into the electron transfer mechanism. electronicsandbooks.com With V²⁺ as the reductant, the reaction proceeds via an outer-sphere mechanism, as indicated by the activation parameters (ΔH‡ = 5.02 kcal mol⁻¹, ΔS‡ = -30.7 cal mol⁻¹ K⁻¹) and the fact that the reaction rate is well above the substitution limit for V²⁺. electronicsandbooks.com This suggests that the electron is transferred without the formation of a bridging ligand between the oxidant and reductant.

Cyclic voltammetry studies of nickel(II) complexes with noninnocent β-diketiminate ligands have shown that the redox couples can be shifted to more positive potentials depending on the substituents on the ligand. researchgate.net This tunability of redox potentials is a crucial aspect in the design of catalysts for specific redox reactions. For Ni(II) complexes, the Ni(II)/Ni(III) redox transition is a key process that can be observed using cyclic voltammetry. researchgate.net

The following table provides a summary of the redox properties of analogous metal complexes.

Metal Complex SystemTechniqueKey Findings
[Co(dmgH)₂(thu)₂]⁺ / V²⁺ Kinetic StudiesOuter-sphere electron transfer mechanism. electronicsandbooks.com
Ni(II) β-diketiminate complexes Cyclic VoltammetryTunable redox potentials based on ligand substituents. researchgate.net
NiOOH on Au Cyclic VoltammetryObservation of the Ni(II)/Ni(III) redox transition. researchgate.net

Catalytic Transformations Mediated by Metal Complexes

Metal complexes of thiourea and related ligands have shown promise as catalysts in a variety of organic transformations. The specific ligand environment can influence the activity and selectivity of the catalyst.

Epoxidation of Olefins: Manganese complexes have been shown to be effective catalysts for the epoxidation of olefins. rsc.orgrsc.orgnih.govorganic-chemistry.orgmdpi.com For instance, an in situ generated manganese(II) catalyst system with picolinic acid enables the rapid and efficient epoxidation of a broad range of olefins with peracetic acid as the oxidant. organic-chemistry.org The active oxidant is proposed to be a high-valent Mn=O species. organic-chemistry.org Supramolecular manganese porphyrin complexes have also been utilized for the aerobic epoxidation of olefins, with mechanistic studies suggesting the involvement of a manganese oxo porphyrin intermediate. mdpi.com

Hydroformylation of Olefins: Rhodium complexes are widely used as catalysts for the hydroformylation of olefins, which is the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. nih.govresearchgate.netrsc.orgrsc.orgresearchgate.net The ligand plays a crucial role in determining the regioselectivity and enantioselectivity of the reaction. Studies with rhodium complexes of bisphosphines have shown that both electronic and steric factors of the ligand influence the catalytic performance. rsc.org

Heck Coupling Reactions: Palladium complexes are renowned for their catalytic activity in C-C bond-forming reactions, such as the Heck reaction. researchgate.netyoutube.comnih.govlibretexts.org A palladium(II) complex with a picoline thiourea ligand has been successfully employed as a homogeneous catalyst in the Heck cross-coupling reaction, demonstrating the potential of thiourea-based ligands in this important transformation. researchgate.net The catalytic cycle of the Heck reaction involves the oxidative addition of an aryl or vinyl halide to a Pd(0) species, followed by migratory insertion of an olefin and β-hydride elimination. youtube.comlibretexts.org

The table below summarizes some of the catalytic applications of analogous metal complexes.

Catalytic ReactionMetalLigand TypeSubstrateProduct
Epoxidation ManganesePicolinic AcidOlefinsEpoxides organic-chemistry.org
Hydroformylation RhodiumBisphosphinesOlefinsAldehydes rsc.org
Heck Coupling PalladiumPicoline ThioureaAryl Halide, OlefinSubstituted Olefin researchgate.net

Chemical Derivatives and Analogs of Bis 2 Aminoethylsulfanyl Methanone

Structurally Related Methanone (B1245722) Compounds

The core methanone structure serves as a scaffold for a wide range of derivatives. By altering the groups attached to the central carbonyl, chemists can tune the molecule's electronic, steric, and bioactive properties.

Bis(indolyl)methanone Derivatives

Bis(indolyl)methanones (BIMs) are a prominent class of compounds where two indole (B1671886) units are linked by a methylene (B1212753) group, and their derivatives often feature a ketone functionality. mdpi.com These compounds are of significant interest due to their presence in many bioactive natural alkaloids and their wide pharmacological profiles, which include anticancer, anti-inflammatory, and antioxidant properties. researchgate.net The synthesis of BIM derivatives has been a focus of extensive research, with numerous methods developed to improve efficiency, yield, and environmental friendliness.

Recent synthetic strategies often involve the electrophilic substitution reaction of an indole with various aldehydes or ketones. acs.org A variety of catalysts have been employed to facilitate this reaction, including taurine (B1682933) in water under sonication, which provides an eco-friendly and efficient route to BIMs in excellent yields (59–90%). acs.org Other green methods include using deep eutectic solvents for electrochemical bisarylation or employing solid-supported catalysts like perlite-polyphosphoric acid. researchgate.net Some BIM derivatives have shown significant potential in cancer therapy. For instance, a series of bis(indolyl)methanone derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines. nih.gov One such derivative, compound 5b, was found to significantly reduce LNCaP prostate cancer cell viability with an IC50 of 0.64 ± 0.09 μM and induce apoptosis. nih.gov

Table 1: Selected Synthetic Approaches for Bis(indolyl)methanone (BIM) Derivatives

Catalyst/MethodKey FeaturesReported YieldsSource
Taurine in Water (Sonication)Eco-friendly, inexpensive, efficient, broad functional group tolerance.59-90% acs.org
Rosmarinic acid supported magnetic nanoparticlesHigh yield, catalyst reusability, short reaction time, simple procedure.Not specified researchgate.net
Oxalic acid dihydrate in waterImproved yields over traditional acid catalysis.Not specified nih.gov
Visible-light-induced synthesisCatalyst- and additive-free, performed at room temperature.Good to excellent researchgate.net
CAN (Ceric Ammonium Nitrate) OxidationUsed for the oxidation of methylenated bis-indoles to methanones.Excellent nih.gov

Bis(aryl)methanone Derivatives

Bis(aryl)methanones, a broader class that includes bis(indolyl)methanones, are characterized by a central ketone group flanked by two aromatic rings. These compounds are significant in medicinal chemistry and materials science. acs.org For example, bis(1H-indol-2-yl)methanones were recently identified as inhibitors of FLT3 and PDGFR kinases, which are implicated in acute myeloid leukemia (AML). nih.gov Subsequent research focused on synthesizing novel derivatives to optimize their activity and selectivity, leading to compounds that inhibit the mutated FLT3-ITD as potently as the established inhibitor quizartinib. nih.gov

The synthesis of bis-aryl ketones can be achieved through various methods, including the simple and effective aldol (B89426) condensation, which creates a carbon-carbon bond under acid or base-catalyzed conditions. acs.org Another powerful technique is the Suzuki coupling reaction, which has been used to furnish highly functionalized, fluorescent biaryl derivatives from halogenated bis-aryl-methanone precursors. nih.gov These compounds are not only explored for medicinal applications but also for their photophysical properties, with potential uses as UV filters and in organic light-emitting diodes (OLEDs). nih.govacs.org

Derivatives with Modified Amino or Sulfanyl (B85325) Moieties

Functionalization of the peripheral amino and sulfanyl (thioether) groups of Bis(2-aminoethylsulfanyl)methanone represents a key strategy for modifying its properties.

Amine Functionalization Strategies for Enhanced Properties

The primary or secondary amine groups in molecules like this compound offer a reactive handle for a multitude of chemical transformations. Functionalization can alter solubility, basicity, and biological interaction profiles. In the context of complex molecule synthesis, such as for fentanyl analogs, amine groups are often acylated or alkylated to produce the desired final compounds. nih.gov For instance, a common synthetic step involves the acylation of a secondary amine with an anhydride (B1165640) like propionic anhydride. nih.gov

In polymer chemistry, amines serve as powerful initiators or promoters. The polymerization of amino acid urethane (B1682113) derivatives, for example, can be initiated by amines to produce macromonomers, which can then be polymerized to form graft copolymers with polypeptide segments. mdpi.com This highlights how amine functionalization can be used to link core molecules to larger polymeric structures, creating complex macromolecular architectures. mdpi.com

Thioether Modifications and Sulfone/Sulfoxide Analogs

The thioether (sulfide) linkage is another key functional group that can be readily modified, most commonly through oxidation. youtube.com Thioethers can be selectively oxidized to either sulfoxides or, with stronger conditions, to sulfones. researchgate.netorganic-chemistry.org This transformation is significant because it dramatically changes the polarity, hydrogen bonding capability, and geometry of the sulfur center.

Numerous reagents and methods have been developed for the oxidation of thioethers. researchgate.net Hydrogen peroxide is a common oxidant, and its selectivity can be controlled by the choice of catalyst; tantalum carbide favors the formation of sulfoxides, while niobium carbide promotes oxidation to sulfones. organic-chemistry.org Metal-free methods are also available, such as using a combination of hydrogen peroxide and triflic acid for a versatile oxidation to sulfoxides without overoxidation. organic-chemistry.org The selective synthesis of sulfoxides over sulfones can also be achieved using reagents like Oxone® in a one-pot, thiol-free method. nih.gov The modification of thioether groups is a well-established strategy in peptide and protein chemistry to introduce new functionalities. nih.gov

Table 2: Selected Methods for the Oxidation of Thioethers

Reagent/CatalystProductKey FeaturesSource
H₂O₂ / Tantalum CarbideSulfoxideCatalyst is recoverable and reusable. organic-chemistry.org
H₂O₂ / Niobium CarbideSulfoneCatalyst is recoverable and reusable. organic-chemistry.org
H₂O₂ / Triflic AcidSulfoxideVersatile, prevents overoxidation. organic-chemistry.org
Oxone®SulfoxideSelective formation over sulfones in a one-pot synthesis. nih.gov
Selectfluor / H₂OSulfoxide or SulfoneEco-friendly using water as an oxygen source, fast reactions. organic-chemistry.org

Polymeric and Macromolecular Architectures

The incorporation of bifunctional molecules like this compound into polymers can lead to materials with unique properties and functions. The structure of the polymer framework, including its composition, topology, and functionality, is crucial. mdpi.com

One approach is the creation of porous coordination polymers or metal-organic frameworks (MOFs), where metal ions are linked by organic molecules to create a predictable, porous structure. mdpi.com Thioether-functionalized linkers have been used to create covalent organic frameworks (COFs) that exhibit specific affinities, for example, towards gold, which can then act as a cocatalyst for applications like photocatalytic hydrogen production. acs.org

Another strategy involves creating dendritic macromolecular architectures. nih.gov Dendrimers can be used to form stable polyion complex (PIC) micelles, which are effective systems for drug delivery. nih.gov The functional groups on a molecule like this compound could serve as points for building out such dendritic structures or for attachment to a pre-formed polymer backbone. For example, post-polymerization modification is a powerful strategy where a reactive polymer scaffold is first synthesized and then functionalized with molecules of interest. researchgate.net This allows for the creation of dual-functional polymers where each repeating unit carries specific chemical moieties. researchgate.net

Integration of this compound Units into Polymer Backbones

The bifunctional nature of this compound, possessing two primary amine groups, makes it a prime candidate for polymerization reactions. Its structure is analogous to diamine monomers, which are fundamental building blocks for a variety of polymers, including polyamides, polyimides, and, most relevantly, polythioureas. The presence of the thiocarbonyl group (C=S) within the methanone bridge is a distinguishing feature that suggests the formation of polythiourea networks if this monomer were to be polymerized.

Polythioureas are a class of polymers characterized by the presence of thiourea (B124793) linkages (-NH-C(S)-NH-) in their backbone. These polymers are known for their unique properties, including their capacity for dynamic covalent chemistry, which allows for reprocessable and sometimes self-healing materials. nih.gov The thiourea bond can undergo dynamic exchange reactions, enabling the polymer network to be broken down and reformed under specific conditions, such as heat. nih.gov This reprocessing capability is a significant advantage in the context of developing sustainable and upcyclable thermoset polymers. nih.gov

Research into polymers containing thiourea bonds has demonstrated their potential for mechanical enhancement through reprocessing cycles. nih.gov For instance, cross-linked polymers with hindered thiourea bonds can undergo controlled thermal oxidation in the air to yield the corresponding urea (B33335), which can alter the material's properties. nih.gov While direct polymerization of this compound is not extensively documented in the reviewed literature, the established chemistry of analogous diamines and the formation of polythioureas provide a strong basis for predicting its behavior. The integration of this compound units would likely result in a polythiourea with flexible ethylsulfanyl linkages, potentially influencing the polymer's thermal and mechanical properties.

Table 1: Potential Polymerization Reactions Involving this compound

Co-monomer TypeResulting PolymerPotential Properties
DiisothiocyanatePolythioureaDynamic covalent bonds, reprocessability, potential for metal ion chelation
Diacyl ChloridePolyamide-thioureaModified thermal stability and solubility compared to standard polyamides
DiepoxidePoly(hydroxyamino-thiourea)Increased hydrophilicity, potential for biomedical applications

Fabrication of Thin Films via Molecular Layer Deposition (MLD)

Molecular Layer Deposition (MLD) is a vapor-phase thin film deposition technique that allows for the growth of organic and hybrid organic-inorganic polymer films with atomic-level precision. The process is analogous to Atomic Layer Deposition (ALD) and relies on sequential, self-limiting surface reactions of at least two complementary precursors. This layer-by-layer approach enables the fabrication of highly conformal, uniform, and ultrathin films with precise control over thickness and composition.

The deposition of polymeric thin films using MLD has been explored for various applications, including in semiconductor manufacturing where such films can function as photoresists. rsc.org Polyurea thin films, for example, have been successfully deposited via MLD, confirming the presence of the characteristic urea linkages through spectroscopic methods. rsc.org The MLD process for polyureas typically involves the alternating exposure of a substrate to a diamine and a diisocyanate precursor.

Given the structural similarity of this compound to diamines, it is a plausible candidate for use as a precursor in an MLD process to grow polythiourea thin films. The two amine groups could react with a suitable co-precursor, such as a diisothiocyanate, in a sequential and self-limiting manner. The resulting polythiourea film would possess a regular structure with the this compound unit incorporated into the polymer backbone. While the direct use of this compound in MLD has not been reported in the reviewed literature, the synthesis of silicon-based polymer thin films like silicon oxycarbide using MLD demonstrates the versatility of this technique for creating novel materials. researchgate.net

The potential advantages of using MLD to fabricate polythiourea films from this compound would include:

Precise Thickness Control: Angstrom-level control over film thickness.

Conformal Coverage: Ability to coat complex, high-aspect-ratio structures.

Uniform Composition: Homogeneous distribution of the monomer units throughout the film.

Table 2: Conceptual MLD Process for Polythiourea from this compound

StepPrecursorReaction
1a (Pulse)This compoundAdsorption and reaction of the first precursor on the substrate surface.
1b (Purge)Inert GasRemoval of unreacted precursor and byproducts.
2a (Pulse)Diisothiocyanate (e.g., Hexamethylene diisothiocyanate)Reaction of the second precursor with the surface-bound first precursor to form a thiourea linkage.
2b (Purge)Inert GasRemoval of unreacted precursor and byproducts, completing one MLD cycle.

Fluorescent and Optoelectronic Derivatives

The incorporation of specific functional groups or chromophores into a molecule can impart fluorescent and optoelectronic properties. Thiourea derivatives have been investigated as chemosensors due to the ability of the thiourea group to form hydrogen bonds and coordinate with metal ions, leading to changes in their optical properties. rsc.orgrsc.org

Polymers containing thiourea groups in their backbone, such as certain poly(phenyleneethynylene)s, have been shown to act as fluorescent chemosensors for anions and cations. rsc.org The interaction of the thiourea moiety with specific ions can trigger a colorimetric and fluorescent response. For example, the addition of fluoride (B91410) ions can cause a color change and quench the fluorescence of the polymer solution. rsc.org Similarly, pyrene-linked thiourea derivatives have been synthesized and demonstrated to function as fluorescent sensors for the detection of metal ions like Cu²⁺ and Hg²⁺. rsc.org

While there is no specific information on the fluorescent and optoelectronic properties of derivatives of this compound, its core structure provides a scaffold for the attachment of fluorogenic or electroactive groups. By chemically modifying the amine functionalities or by incorporating the entire molecule into a larger conjugated system, it is conceivable to design novel fluorescent and optoelectronic materials. For instance, reacting the amine groups with compounds containing aromatic or heterocyclic rings known for their photophysical properties could lead to new sensor molecules or emissive materials. The sulfur and nitrogen atoms in the this compound structure could also play a role in coordinating with metal ions, potentially leading to applications in ion sensing.

The study of 2-amino-3-cyanopyridine (B104079) derivatives has shown that small fluorescent molecules can be effective probes in biological applications, with their fluorescence properties being tunable by altering substituents and the solvent environment. sciforum.net This highlights the general principle that the introduction of suitable functional groups is a key strategy for developing fluorescent materials.

Table 3: Potential Fluorescent Derivatives of this compound

Derivative TypePotential ApplicationSensing Mechanism
N-acylated with pyrene-1-carbonyl chlorideFluorescent chemosensorPhotoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF) upon metal ion binding.
N-substituted with a dansyl groupEnvironment-sensitive probeChanges in fluorescence intensity or wavelength based on local polarity.
Polymerized with a fluorescent co-monomerFluorescent polymer sensorModulation of the polymer's overall emission in response to an analyte.

Advanced Applications in Chemical Science Excluding Prohibited Topics

Role as Precursors in Complex Organic Synthesis

There is currently no significant body of research detailing the role of "Bis(2-aminoethylsulfanyl)methanone" as a precursor in complex organic synthesis. While the presence of primary amine and thioether functionalities suggests its potential as a versatile starting material, specific examples of its application in the synthesis of more complex molecules are not readily found in published studies. The reactivity of its functional groups could theoretically be exploited for various carbon-carbon and carbon-heteroatom bond-forming reactions, but dedicated studies to this end have not been reported.

Utilization as Building Blocks for Novel Materials with Tailored Properties

Similarly, the utilization of "this compound" as a building block for the creation of novel materials with tailored properties is an area that remains undeveloped. The structure of the molecule, with its flexible chain and reactive terminal amines, could hypothetically lend itself to the formation of polymers or coordination complexes. However, there is a lack of scientific literature demonstrating its successful incorporation into materials such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or other functional polymers.

Development of Chemosensors for Metal Ion Detection

The development of chemosensors for the detection of metal ions often relies on molecules containing heteroatoms like nitrogen and sulfur, which can act as binding sites. "this compound" possesses these features, making it a theoretical candidate for such applications. However, a review of the current scientific literature does not yield any studies that have specifically designed or tested this compound as a chemosensor for metal ion detection. Research in this area is focused on other "bis" compounds and Schiff bases, but not on this particular methanone (B1245722) derivative.

Integration as Components in Organic Optoelectronic Devices

The field of organic optoelectronics utilizes a diverse range of organic molecules and polymers for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific properties required for these applications, such as favorable electronic energy levels and good charge transport characteristics, have not been investigated for "this compound". Consequently, there are no reports of its integration or even consideration as a component in organic optoelectronic devices.

Applications in Surface Modification and Thin Film Technologies

Surface modification and the creation of thin films are crucial for a variety of technologies, from anti-corrosion coatings to biocompatible implants. While molecules with amine and thiol groups are sometimes used to anchor functional layers to surfaces, there is no published evidence to suggest that "this compound" has been employed for such purposes. The potential for this compound to form self-assembled monolayers (SAMs) or to be incorporated into thin films has not been explored in the available scientific literature.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.